molecular formula C7H3ClN2O B13140107 4-Chloro-5-formylpicolinonitrile

4-Chloro-5-formylpicolinonitrile

Cat. No.: B13140107
M. Wt: 166.56 g/mol
InChI Key: WCJNDLWOJMRVIE-UHFFFAOYSA-N
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Description

4-Chloro-5-formylpicolinonitrile is a high-value, multifunctional heteroaromatic intermediate designed for advanced organic synthesis and drug discovery research. This compound features a reactive formyl group, a chloro substituent, and an electron-withdrawing nitrile group on a pyridine core, making it a versatile scaffold for constructing complex molecular architectures. The pyridine ring is a fundamental structure in chemical sciences, integral to numerous natural products and biomolecules, and its derivatives are widely used in the synthesis of compounds with various pharmacological activities . The distinct electronic properties and strategic placement of its functional groups allow this compound to participate in a wide array of chemical transformations. The formyl group is highly amenable to nucleophilic addition and condensation reactions, such as the formation of imines or hydrazones, and can serve as a handle for further elaboration. The chloro substituent at the 4-position is a prime site for metal-catalyzed cross-coupling reactions, enabling the introduction of diverse carbon-based and heteroatom-based fragments. Concurrently, the nitrile group at the 2-position can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or participate in cycloaddition chemistry . This triad of reactivity makes this compound an exceptionally useful building block for generating libraries of 2,3,4-trisubstituted pyridines, which are common scaffolds in biologically active molecules . In medicinal chemistry, this compound's structure aligns with frameworks used to develop therapeutic agents. Pyridine derivatives are investigated for a range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological applications . The specific substitution pattern on this molecule suggests its potential as a key intermediate in the synthesis of enzyme inhibitors or other pharmacologically active targets. As with all our products, this compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H3ClN2O

Molecular Weight

166.56 g/mol

IUPAC Name

4-chloro-5-formylpyridine-2-carbonitrile

InChI

InChI=1S/C7H3ClN2O/c8-7-1-6(2-9)10-3-5(7)4-11/h1,3-4H

InChI Key

WCJNDLWOJMRVIE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=C1Cl)C=O)C#N

Origin of Product

United States

Preparation Methods

Isoxazolopyridine Formation and N–O Bond Cleavage Method

This method, reported in detail by researchers in 2018, involves the synthesis of 3-hydroxy-4-substituted picolinonitriles via a sequence of isoxazolopyridine formation followed by base-mediated N–O bond cleavage. While the original focus was on 3-hydroxy-4-substituted derivatives, the methodology provides a framework adaptable for the preparation of 4-chloro-5-formylpicolinonitrile by suitable choice of substituents.

Key Steps:

  • Step 1: Formation of 4-propargylaminoisoxazole derivatives as precursors.
  • Step 2: Gold-catalyzed cyclization with N-phenylbenzaldimine in 1,2-dichloroethane under argon atmosphere at 60 °C for 3 hours, yielding isoxazolopyridine intermediates.
  • Step 3: Treatment with potassium carbonate (K₂CO₃) in dry methanol at 60 °C for 30 minutes to induce N–O bond cleavage, generating 4-substituted 3-hydroxypicolinonitriles.
  • Step 4: Isolation by acid quenching, extraction with ethyl acetate, drying, and solvent removal under reduced pressure.

Reaction Conditions Summary:

Step Reagents/Conditions Temperature Time Yield Range (%)
Isoxazolopyridine formation JohnPhos AuCl (0.05 equiv), AgSbF₆ (0.05 equiv), N-phenylbenzaldimine, 1,2-dichloroethane, argon atmosphere 60 °C 3 hours Not specified
N–O bond cleavage K₂CO₃ (1.5 equiv), dry MeOH 60 °C 30 min 56–92 (varies by substrate)

Example Yields from Related Compounds:

Compound Procedure A Yield (%) Procedure B (One-pot) Yield (%)
3-Hydroxy-4-phenylpicolinonitrile 92 67
3-Hydroxy-4-methylpicolinonitrile 83 56
3-Hydroxy-4-(4-methoxyphenyl)picolinonitrile 84 57

These yields demonstrate the efficiency of the two-step or one-pot procedures for related 4-substituted picolinonitriles, suggesting potential for adaptation to this compound synthesis.

Stepwise Functional Group Transformation from 4-Chloropyridine Precursors

While direct literature on this compound synthesis is limited, classical organic synthesis approaches suggest the following plausible pathway:

  • Starting Material: 4-Chloropicolinonitrile or 4-chloropyridine derivatives.
  • Step 1: Selective formylation at the 5-position of the pyridine ring, typically via directed ortho-metalation (DoM) or electrophilic substitution using reagents like DMF (dimethylformamide) in the presence of strong bases (e.g., n-butyllithium).
  • Step 2: Purification and isolation of this compound.

This approach requires careful control of reaction conditions to avoid side reactions such as over-lithiation or substitution at undesired positions. The presence of the chloro substituent can direct lithiation ortho to itself, facilitating regioselective formylation.

Typical Reaction Conditions:

Step Reagents/Conditions Temperature Time Notes
Ortho-lithiation n-Butyllithium, THF -78 °C 1–2 hours Inert atmosphere required
Formylation DMF -78 °C to 0 °C 1 hour Quench with aqueous acid
Work-up Acidic quench, extraction, purification Room temp Variable Column chromatography or recrystallization

This method aligns with established protocols for functionalizing pyridine rings and is supported by literature on picolinonitrile derivatives.

Comparative Analysis of Methods

Feature Isoxazolopyridine/N–O Cleavage Method Stepwise Ortho-Lithiation/Formylation Method
Starting Materials 4-Propargylaminoisoxazole derivatives 4-Chloropyridine or 4-chloropicolinonitrile
Reaction Complexity Multi-step, requires gold catalysis Two-step, requires strong base and low temp
Regioselectivity High, controlled by cyclization step High, directed by chloro substituent
Yield Moderate to high (56–92%) Variable, depends on lithiation efficiency
Scalability Moderate, sensitive to catalyst and conditions High, classical organic synthesis approach
Equipment/Conditions Requires inert atmosphere, sealed vial Requires low temperature and inert atmosphere

Summary of Research Discoveries

  • The isoxazolopyridine formation followed by N–O bond cleavage provides a novel, efficient synthetic route to 4-substituted picolinonitriles with good yields and functional group tolerance.
  • Ortho-lithiation of 4-chloropyridine derivatives followed by formylation is a classical and reliable method for introducing the formyl group at the 5-position, leveraging the directing effect of the chloro substituent.
  • The choice between methods depends on availability of starting materials, desired scale, and equipment.
  • No direct, single-step synthesis of this compound is reported; however, combining these strategies or modifying conditions can yield the target compound.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-formylpicolinonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 4-Chloro-5-carboxypicolinonitrile.

    Reduction: 4-Chloro-5-hydroxymethylpicolinonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-5-formylpicolinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-formylpicolinonitrile depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the formyl and chloro groups, which can undergo nucleophilic attack. In biological systems, its mechanism of action would depend on the specific molecular targets and pathways it interacts with, which could include enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-Chloro-5-formylpicolinonitrile with structurally related compounds from the evidence, focusing on substituent effects, applications, and reactivity.

Compound Name Substituents Key Properties/Applications References
4-Chloro-5-fluoropicolinonitrile Cl (4), F (5), CN (2) High electronegativity from F; used in medicinal chemistry as a halogenated building block . [1]
4,5-Dichlorophthalonitrile Cl (4,5), CN (1,2) Rigid aromatic backbone; precursor for phthalocyanine dyes and optical materials . [2]
4-Chloro-5-fluoro-2-methylpyridine Cl (4), F (5), CH₃ (2) Methyl group enhances lipophilicity; potential agrochemical intermediate . [3]
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine Cl (4), fused pyrrole Fused ring system for DNA-targeting drugs; modified solubility vs. pyridines . [3]

Structural and Electronic Comparisons

  • Formyl vs. Fluorine/Chlorine: The formyl group in this compound is a stronger EWG than fluorine or chlorine, increasing electrophilicity at the 5-position. This enhances reactivity in nucleophilic aromatic substitution (NAS) or condensation reactions compared to 4-Chloro-5-fluoropicolinonitrile .
  • Nitrile Positioning: Unlike 4,5-Dichlorophthalonitrile (nitriles at 1,2-positions on benzene), the nitrile in picolinonitrile derivatives resides on a pyridine ring, introducing nitrogen’s electron-withdrawing inductive effect. This difference may alter coordination chemistry and catalytic applications .
  • Methyl vs. Formyl : Methyl in 4-Chloro-5-fluoro-2-methylpyridine is electron-donating, increasing steric hindrance and lipophilicity. In contrast, formyl improves solubility in polar solvents and offers a reactive site for further functionalization (e.g., hydrazone formation) .

Research Findings and Limitations

While direct data on this compound is absent in the provided evidence, extrapolation from analogs reveals:

Electronic Tuning : EWGs like formyl and chlorine synergistically activate the pyridine ring for heterocyclic diversification, critical in drug discovery.

Application Gaps: Fluorinated analogs (e.g., 4-Chloro-5-fluoropicolinonitrile) prioritize halogen bonding in medicinal chemistry, whereas formyl derivatives may excel in covalent inhibitor design or polymer precursors.

Synthetic Challenges : Steric hindrance from substituents (e.g., methyl in 4-Chloro-5-fluoro-2-methylpyridine) may limit reactivity compared to formyl’s versatile carbonyl chemistry.

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